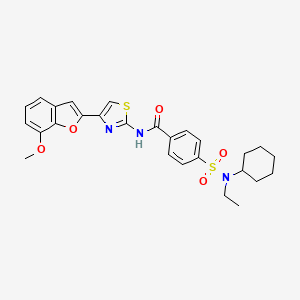

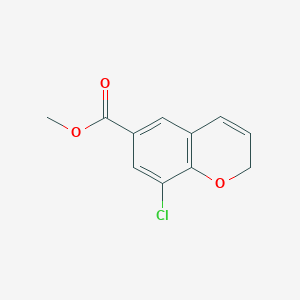

![molecular formula C14H9BrF2N2O4S B2695922 N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline CAS No. 1024728-98-0](/img/structure/B2695922.png)

N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline, also known as NBS-2-Nitroethenyl-2,4-difluoroaniline, is an organofluorine compound that is used in a variety of scientific research applications. It is a colorless, water-soluble solid with a melting point of approximately 196°C. It has a molecular weight of 593.41 g/mol and a molecular formula of C10H6BrF2NO3S.

科学的研究の応用

Synthesis of Optically Active Compounds

- Research by Foresti et al. (2003) explored the synthesis of optically active syn-α-amidoalkylphenyl sulfones from chiral aldehydes using benzenesulfinic acid. This process involved creating N-acylimines that react with sodium methanenitronate to afford nitro adducts with high anti diastereoselectivity. These nitro derivatives are crucial for producing optically active β-hydroxy-α-amino acid and α,β-diamino acid esters, which are important building blocks for biologically active compounds (Foresti et al., 2003).

Coupling Reagents for Carboxamide Formation

- Shimagaki et al. (1983) reported that 2-halovinyl aryl sulfones, including compounds similar to the one , reacted with carboxylic acids in the presence of Et3N, forming 2-acyloxyvinyl sulfones. These reagents were effective for the synthesis of peptides and amides, including N-methylanilides (Shimagaki et al., 1983).

Potential Pesticidal Activity

- Borys et al. (2012) synthesized tribromomethyl phenyl sulfone derivatives as potential pesticides. They explored the synthesis starting from 4-chlorothiophenol or 4-halogenphenyl methyl sulfone, producing various derivatives, including 2-nitroaniline, 2-nitrophenylhydrazine, and diphenyl ether derivatives (Borys et al., 2012).

Fluorescence Detection Method

- Zhang et al. (2008) developed an indirect fluorescence detection method using compounds such as 2-phenylbenzimidazole-5-sulfonate (PBSA) for the detection of non-fluorescent aromatic compounds, including nitroaromatics. This method showed potential in the analysis and detection of various pharmaceutical compounds (Zhang et al., 2008).

Synthesis of Disperse Dyes

- Peters and Chisowa (1993) researched the synthesis of blue azo disperse dyes using coupling components derived from the reaction of 3-amino-N,N-diethylaniline with acid chlorides, chloroformates, isocyanates, and sulphonylchlorides. The study analyzed the color of these dyes in relation to electronic and steric effects in the substituents (Peters & Chisowa, 1993).

Binding to Reverse Micelles

- Correa et al. (1998) investigated the absorption spectra of nitrodiphenylamine derivatives, including N-[2-(trifluoromethyl)-4-nitrophenyl]-4-nitroaniline, in reversed micelles. This study provided insights into the binding behavior of these compounds in different solvent environments, impacting their solubility and interaction dynamics (Correa, Durantini & Silber, 1998).

特性

IUPAC Name |

N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrF2N2O4S/c15-9-1-4-11(5-2-9)24(22,23)14(19(20)21)8-18-13-6-3-10(16)7-12(13)17/h1-8,18H/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBOVVMOLHXDSL-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C(=CNC2=C(C=C(C=C2)F)F)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1S(=O)(=O)/C(=C/NC2=C(C=C(C=C2)F)F)/[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrF2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

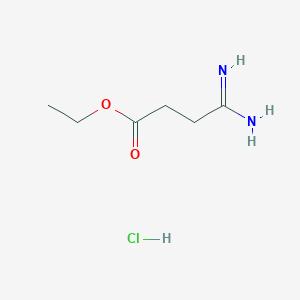

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2695842.png)

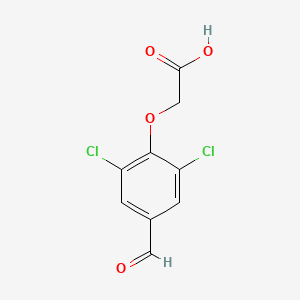

![7-(2-Ethoxyethyl)-3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2695844.png)

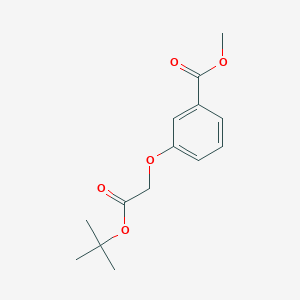

![5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine](/img/structure/B2695846.png)

![(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2695848.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl diethylcarbamate](/img/structure/B2695851.png)

![5-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2695858.png)

![N,4-diisobutyl-1-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2695860.png)

![2-Benzhydryl-6-tosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B2695861.png)